molecular formula C23H31N3O7 B2526978 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate CAS No. 923674-68-4

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate

Cat. No.: B2526978
CAS No.: 923674-68-4
M. Wt: 461.515
InChI Key: AALNJHZIXBPAKL-UHFFFAOYSA-N
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Description

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring and multiple carboxylate groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate involves several steps. The key synthetic route typically includes the following stages:

    Formation of the dihydropyridine ring: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the cyanocyclohexyl group: This step involves the reaction of the dihydropyridine intermediate with a cyanocyclohexylamine derivative under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The cyanocyclohexyl group may contribute to binding affinity and specificity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate include other dihydropyridine derivatives such as nifedipine and amlodipine. These compounds share the dihydropyridine core but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of the cyanocyclohexyl group and multiple carboxylate groups in this compound sets it apart from these similar compounds.

Properties

IUPAC Name

4-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-O,5-O-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O7/c1-5-31-20(28)17-14(3)25-15(4)18(21(29)32-6-2)19(17)22(30)33-12-16(27)26-23(13-24)10-8-7-9-11-23/h19,25H,5-12H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALNJHZIXBPAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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